

Comprehensive Technical Guide: 1-Benzhydryl-3-hydrazinylazetidine

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Compound of Interest

Compound Name: (1-Benzhydryl-azetidin-3-yl)-
hydrazine

Cat. No.: B8099863

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CAS No: 1235407-00-7 (Dihydrochloride) | Formula: C₁₆H₁₉N₃ (Free Base)[1]

Executive Summary

1-Benzhydryl-3-hydrazinylazetidine serves as a high-value heterocyclic building block in medicinal chemistry.[1] It combines a strained azetidine ring (a bioisostere for proline or cyclobutane) with a reactive hydrazine moiety, enabling the rapid construction of fused nitrogenous systems such as pyrazoles and triazoles. Its primary utility lies in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the azetidine ring provides rigid conformational control of the pharmacophore.

Structural Anatomy & Physicochemical Properties[1][2]

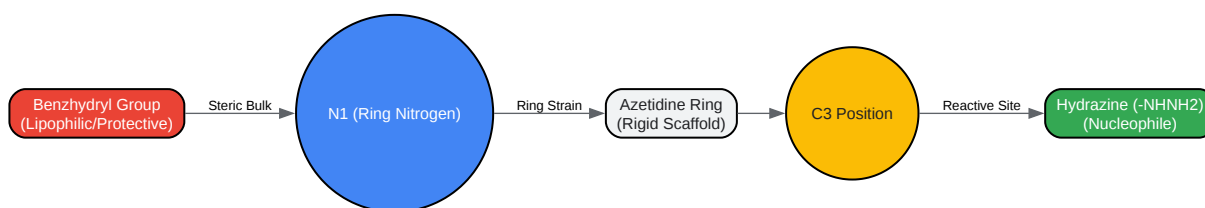
Molecular Architecture

The molecule consists of three distinct functional zones, each serving a specific role in synthetic utility and biological interaction.

- Zone A: The Azetidine Core (C₃H₆N)
 - Feature: A 4-membered nitrogenous ring.[1][2]
 - Function: Introduces significant ring strain (~26 kcal/mol), which alters the pKa of the ring nitrogen and enforces a rigid vector for substituents. It acts as a spacer that improves metabolic stability compared to flexible alkyl chains.[1]
- Zone B: The Benzhydryl Group (Diphenylmethyl)[3]
 - Feature: Two phenyl rings attached to a central methine carbon, bonded to the azetidine nitrogen (N1).
 - Function: Acts as a bulky lipophilic anchor.[1] In synthesis, it serves as a robust protecting group for the ring nitrogen, preventing N-alkylation/oxidation.[1] In final drug candidates, it often occupies hydrophobic pockets (e.g., the ATP-binding site of kinases).
- Zone C: The Hydrazinyl Group (-NHNH₂)[1]
 - Feature: A nucleophilic hydrazine attached to the C3 position.[1]
 - Function: The primary "warhead" for chemical ligation.[1] It readily condenses with ketones/aldehydes or cyclizes with 1,3-electrophiles.[1]

Structural Diagram (DOT Visualization)

The following diagram maps the functional connectivity and electronic features of the molecule.
[1]



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Caption: Functional decomposition of 1-Benzhydryl-3-hydrazinylazetidine showing the lipophilic anchor (Red) and reactive nucleophile (Green).[1]

Key Physicochemical Data

Property	Value	Context
Molecular Weight	253.34 g/mol (Free Base)	326.26 g/mol (2HCl Salt)
Appearance	White to off-white solid	Hygroscopic as HCl salt.[1][4]
Solubility	DMSO, Methanol, Water (Salt)	Poor solubility in non-polar solvents (Hexane).
pKa (Hydrazine)	~8.1 (Conjugate acid)	Nucleophilic at neutral pH.
Storage	2–8°C, Inert Atmosphere	Sensitive to oxidation; store under Argon/Nitrogen.

Synthetic Pathways & Process Chemistry[1]

The synthesis of 1-Benzhydryl-3-hydrazinylazetidine is typically achieved via nucleophilic displacement of a sulfonate ester.[1] This route is preferred over reductive amination due to higher yields and cleaner impurity profiles.[1]

The "Sulfonate Displacement" Protocol (Standard Route)

This method converts the readily available alcohol precursor into a leaving group (Mesylate), which is then displaced by hydrazine.[1]

Phase 1: Activation

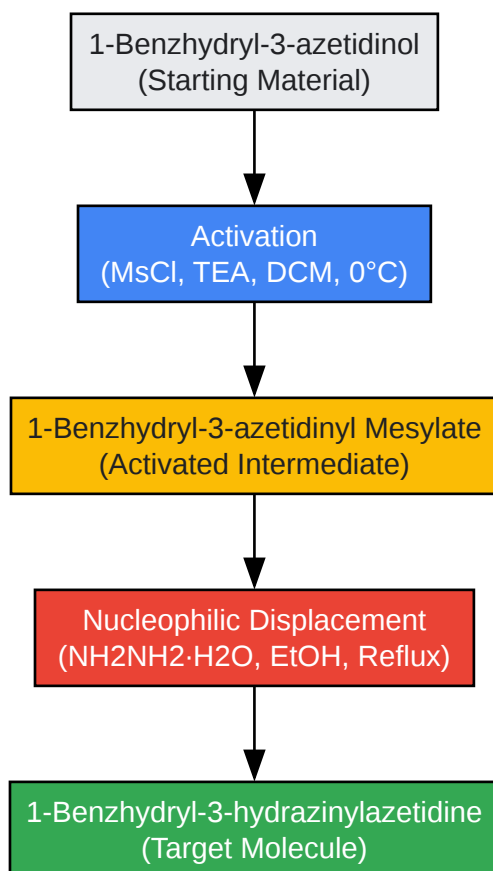
- Precursor: 1-Benzhydryl-3-azetidinol (CAS 90604-02-7).[1][4]
- Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).
- Solvent: Dichloromethane (DCM), 0°C.

- Mechanism: The hydroxyl group attacks the sulfonyl chloride, forming a mesylate ester (OMs), a potent leaving group.

Phase 2: Nucleophilic Substitution

- Reagents: Hydrazine Hydrate (excess).
- Solvent: Ethanol or Isopropanol, Reflux (80°C).
- Mechanism: The hydrazine performs an S_N2 attack at C3, inverting the configuration (if chiral) and displacing the mesylate.
- Purification: Acid-base extraction or crystallization as the dihydrochloride salt.[1]

Synthesis Workflow Diagram



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Caption: Step-wise synthetic pathway from the alcohol precursor to the hydrazine target via mesylate activation.

Reactivity Profile & Applications

Pyrazole Ring Construction (BTK Inhibitor Synthesis)

The most critical application of this molecule is in the synthesis of 1-substituted pyrazoles.[1]

- Reaction: Condensation with 1,3-dielectrophiles (e.g., ethoxymethylene malononitrile).
- Outcome: Forms a pyrazole ring fused to the azetidine nitrogen.[1]
- Significance: This scaffold is found in Ibrutinib analogs and other covalent kinase inhibitors. [1] The azetidine ring orients the pyrazole to interact with the hinge region of the kinase ATP pocket.

Hydrazone Formation[1]

- Reaction: Condensation with aldehydes/ketones.[1]
- Utility: Used to create diverse libraries for High-Throughput Screening (HTS).[1] The hydrazone linkage is often stable enough for bioassays or can be reduced to a substituted hydrazine.[1]

Deprotection (Benzhydryl Removal)[1]

- Method: Hydrogenation (H_2 , Pd/C) or ACE-Cl (1-Chloroethyl chloroformate).[1]
- Result: Yields the free azetidine (3-hydrazinylazetidine), which can then be coupled to other pharmacophores.[1]
- Caution: The hydrazine group may poison Palladium catalysts; protection of the hydrazine (e.g., as a Boc-hydrazide) is often required before debenzhydrylation.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR (^1H NMR, 400 MHz, DMSO- d_6)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.15 – 7.50	Multiplet	10H	Aromatic protons (Benzhydryl phenyls). [1]
4.45	Singlet	1H	Methine proton (Ph ₂ CH-N).[1]
3.50 – 3.70	Multiplet	1H	C3-H (Azetidine methine).[1]
3.30 – 3.45	Multiplet	2H	C2/C4-H (Azetidine ring, cis to hydrazine). [1]
2.80 – 2.95	Multiplet	2H	C2/C4-H (Azetidine ring, trans to hydrazine).[1]
-4.0 – 8.0	Broad	3H	Hydrazine NH/NH ₂ (Exchangeable with D ₂ O).

Mass Spectrometry (ESI-MS)

- Expected Mass: $[\text{M}+\text{H}]^+ = 254.16$ Da.[1]
- Fragmentation: Loss of the benzhydryl cation (m/z 167) is a common fragmentation pathway.

Handling & Safety Protocols

Hazard Identification

- Hydrazine Moiety: Hydrazines are potential carcinogens and skin sensitizers.[1]
- GHS Classification:
 - H315: Causes skin irritation.[1][4]

- H319: Causes serious eye irritation.[1][4]
- H335: May cause respiratory irritation.[1][4]

Safe Handling Procedure

- Engineering Controls: Always handle within a certified Chemical Fume Hood.[1]
- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]
- Quenching Spills: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality before disposal.[1]
- Storage: Store the dihydrochloride salt in a desiccator at 4°C. Free base oxidizes rapidly in air (turns yellow/brown).[1]

References

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- World Intellectual Property Organization. (2014).[1] WO2014068527A1 - Bruton's Tyrosine Kinase Inhibitors.[1] Google Patents.

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